molecular formula C13H10FNO2 B13724881 N-{[2-(4-fluorophenoxy)phenyl]methylidene}hydroxylamine

N-{[2-(4-fluorophenoxy)phenyl]methylidene}hydroxylamine

Cat. No.: B13724881
M. Wt: 231.22 g/mol
InChI Key: QWFPFUYGALRYMA-UHFFFAOYSA-N
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Description

N-{[2-(4-Fluorophenoxy)phenyl]methylidene}hydroxylamine is a chemical research tool featuring a hydroxylamine group integrated into a molecular scaffold containing a fluorophenoxy moiety. Compounds with fluorophenoxy groups are of significant interest in medicinal chemistry and pharmacology, particularly in the development of bioactive molecules . For instance, analogous structures have been explored as state-dependent sodium channel blockers for investigating pain pathways . Furthermore, the hydroxylamine functional group is a key component in the design of novel anti-inflammatory agents, serving as a critical pharmacophore in inhibitors of inflammatory enzymes such as 5-lipoxygenase (5-LOX) . Researchers may utilize this compound as a synthetic intermediate or as a core scaffold for developing new molecular probes targeting various biological processes. Its structure offers potential for further chemical modification to explore protein-ligand interactions and enzyme function.

Properties

Molecular Formula

C13H10FNO2

Molecular Weight

231.22 g/mol

IUPAC Name

N-[[2-(4-fluorophenoxy)phenyl]methylidene]hydroxylamine

InChI

InChI=1S/C13H10FNO2/c14-11-5-7-12(8-6-11)17-13-4-2-1-3-10(13)9-15-16/h1-9,16H

InChI Key

QWFPFUYGALRYMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NO)OC2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves the condensation of a substituted benzaldehyde derivative with hydroxylamine or its salts. Specifically, the key precursor is 2-(4-fluorophenoxy)benzaldehyde, which undergoes reaction with hydroxylamine hydrochloride under basic conditions to form the corresponding oxime, this compound.

This condensation reaction is a classical method for synthesizing aromatic oximes, involving nucleophilic attack of the hydroxylamine nitrogen on the aldehyde carbonyl carbon, followed by dehydration to form the imine (methylidene) linkage.

Detailed Reaction Conditions and Reagents

  • Starting Materials:

    • 2-(4-fluorophenoxy)benzaldehyde
    • Hydroxylamine hydrochloride
    • Base (commonly sodium acetate or sodium carbonate)
  • Reaction Medium:

    • Polar solvents such as ethanol, methanol, or aqueous ethanol mixtures are preferred to facilitate solubility and reaction kinetics.
  • Temperature:

    • Mild heating (typically 40–70°C) is applied to accelerate the condensation without decomposing sensitive hydroxylamine intermediates.
  • Reaction Time:

    • Several hours (4–24 hours) depending on scale and conditions.
  • Work-up:

    • After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
    • Purification may involve recrystallization or chromatographic techniques, but due to the lability of hydroxylamines, minimal purification steps are preferred.

Alternative Reduction Route via Nitro Precursors

An alternative synthetic route involves the reduction of the corresponding nitro-substituted precursor, 2-(4-fluorophenoxy)nitrobenzene, to the hydroxylamine derivative. This method is supported by patent literature describing the reduction of aromatic nitro compounds to N-phenylhydroxylamines using catalytic transfer hydrogenation.

  • Catalysts:

    • Transition metals such as rhodium, iridium, nickel, or palladium.
  • Reducing Agents:

    • Hydrazine hydrate or phosphinic acid as hydrogen donors.
  • Reaction Conditions:

    • Temperature range from -30 to 140°C, optimally 10 to 20°C for selectivity.
    • Solvent quantities typically range from 200 to 4000 g per mole of nitro compound.
    • Nitro compound concentration in reaction mixture: 5–40% w/w, preferably 10–30% w/w.
  • Catalyst Loading:

    • Rhodium catalyst in the range of 10^-5 to 10^-2 mol per mole of nitro compound.
  • Work-up:

    • Removal of catalyst by filtration.
    • Separation of aqueous layers if formed.
    • Concentration under reduced pressure to isolate the hydroxylamine.

This method is advantageous for industrial-scale production due to its efficiency and scalability, yielding the hydroxylamine with minimal side products and without extensive purification.

Comparative Analysis of Preparation Methods

Aspect Condensation of Aldehyde with Hydroxylamine Reduction of Nitro Precursor via Catalytic Transfer Hydrogenation
Starting Material 2-(4-fluorophenoxy)benzaldehyde 2-(4-fluorophenoxy)nitrobenzene
Reaction Type Nucleophilic addition and dehydration Catalytic hydrogenation
Catalyst None or acid/base catalyst (mild) Rhodium, iridium, nickel, or palladium catalysts
Reducing Agent Hydroxylamine hydrochloride Hydrazine or phosphinic acid
Solvent Ethanol, methanol, aqueous mixtures Organic solvents, variable quantities
Temperature Range 40–70°C -30 to 140°C (optimal 10–20°C)
Reaction Time Several hours (4–24 h) Variable, depending on catalyst and scale
Purification Recrystallization, minimal due to sensitivity Filtration, extraction, concentration
Scalability Suitable for lab-scale and moderate scale Suitable for industrial scale
Yield and Purity Generally good, but sensitive to conditions High yield and purity with proper control

Research Findings and Practical Considerations

  • Stability: Hydroxylamines are generally labile and prone to decomposition; thus, reaction conditions must avoid harsh temperatures and prolonged exposure to acids or bases.

  • Selectivity: The catalytic reduction method offers high selectivity for the hydroxylamine stage, avoiding over-reduction to amines.

  • Environmental and Safety Aspects: Use of hydrazine as a reducing agent requires careful handling due to its toxicity and potential hazards.

  • Optimization: Industrial processes often optimize solvent volumes, catalyst loading, and reaction temperature to maximize yield and minimize cost.

Summary Table of Preparation Parameters

Parameter Condensation Method Catalytic Reduction Method
Starting Material 2-(4-fluorophenoxy)benzaldehyde 2-(4-fluorophenoxy)nitrobenzene
Reagents Hydroxylamine hydrochloride, sodium acetate Hydrazine, rhodium catalyst
Solvent Ethanol or aqueous ethanol Organic solvent (200–4000 g/mol nitro compound)
Temperature 40–70°C -30 to 140°C (optimal 10–20°C)
Catalyst Loading None or mild acid/base catalyst 10^-5 to 10^-2 mol rhodium/mol nitro compound
Reaction Time 4–24 hours Variable, hours to days
Yield Moderate to high High
Purification Recrystallization or chromatography Filtration, extraction, concentration
Scale Laboratory to pilot scale Pilot to industrial scale

Chemical Reactions Analysis

Types of Reactions: 2-(4-Fluorophenoxy)benzaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form corresponding nitriles.

    Reduction: The oxime can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Electrophilic reagents like halogens or nitrating agents in the presence of a catalyst.

Major Products:

    Oxidation: Formation of 2-(4-fluorophenoxy)benzonitrile.

    Reduction: Formation of 2-(4-fluorophenoxy)benzylamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-{[2-(4-fluorophenoxy)phenyl]methylidene}hydroxylamine is a synthetic compound featuring a hydroxylamine functional group attached to a phenyl ring, further substituted with a 4-fluorophenoxy group. It is of interest in medicinal chemistry and organic synthesis because of its potential biological activities and applications.

Potential Biological Activities
this compound is a subject of interest because of its potential biological activities. Studies on its interactions with biological systems are considered crucial for understanding its pharmacodynamics.

Synthesis
The synthesis of this compound can be achieved through several methods.

Applications
this compound has various applications.

Structural Comparison
The table below compares this compound with other compounds based on their structural features and biological activities:

Compound NameStructure FeaturesBiological Activity
4-FluorophenolSimple phenolic structure with fluorine substitutionAntimicrobial
HydroxylamineBasic hydroxylamine structureAntioxidant
N-(4-Fluorobenzoyl)hydroxylamineBenzoyl derivative with fluorinePotential anticancer activity
2-HydroxybenzaldehydeAldehyde with hydroxyl groupAntimicrobial

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)benzaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The fluorophenoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Structural Features

Compound Name Substituent(s) Molecular Formula Yield (%) ESI-MS (m/z) Key Reference
N-{[2-(4-Fluorophenoxy)phenyl]methylidene}hydroxylamine 4-Fluorophenoxy C₁₃H₁₀FNO₂ N/A N/A N/A
N-[(E)-(4-Nitrophenyl)methylidene]hydroxylamine (2g) 4-Nitro C₇H₆N₂O₃ 84 166.13
N-{(E)-[2-(Trifluoromethyl)phenyl]methylidene}hydroxylamine (2h) 2-Trifluoromethyl C₈H₆F₃NO 91 189.13
(4-Fluorophenyl)-N-hydroxymethanimin (10) 4-Fluoro C₇H₆FNO 100 N/A
N-[(E)-(4-Chlorophenyl)methylidene]hydroxylamine (2f) 4-Chloro C₇H₆ClNO 85 155.58

Key Observations :

  • Electron-Withdrawing Groups (EWGs): Nitro (2g) and trifluoromethyl (2h) substituents enhance electrophilicity, aiding in nucleophilic reactions. The 4-fluorophenoxy group in the target compound combines moderate EWG effects with improved lipophilicity.

Physicochemical and Spectral Properties

Molecular Weight and Solubility

  • Fluorinated Analogs: Compounds with fluorine (e.g., 10, C₇H₆FNO) exhibit lower molecular weights and higher solubility in polar solvents compared to chlorinated (2f) or trifluoromethylated (2h) derivatives.
  • Spectral Data :
    • NMR : Aromatic protons in fluorinated compounds (e.g., 10) show deshielding due to fluorine's electronegativity, with distinct splitting patterns .
    • ESI-MS : Chlorinated analogs (2f) exhibit higher m/z values (155.58) compared to nitro derivatives (166.13) .

Antimicrobial Activity

Schiff bases and aldoximes with EWGs demonstrate notable bioactivity:

  • N-[(E)-(4-Chlorophenyl)methylidene]hydroxylamine derivatives exhibit broad-spectrum antimicrobial effects, attributed to chloro substituents enhancing membrane penetration .
  • Trifluoromethyl analogs (2h) may show enhanced stability under physiological conditions due to the strong EWG effect, prolonging activity .

Inference: The 4-fluorophenoxy group in the target compound could balance lipophilicity and electronic effects, optimizing antimicrobial potency while minimizing toxicity.

Antiplasmodial and Antioxidant Potential

  • Hydroxamic acids (e.g., N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide) show antiplasmodial activity via metal chelation .
  • Fluorinated aldoximes : The fluorine atom’s small size and high electronegativity may enhance binding to biological targets, as seen in antiplasmodial studies .

Biological Activity

N-{[2-(4-fluorophenoxy)phenyl]methylidene}hydroxylamine is a synthetic compound notable for its unique structural characteristics, which include a hydroxylamine functional group linked to a phenyl ring substituted with a 4-fluorophenoxy group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Structural Features and Synthesis

The synthesis of this compound typically involves the condensation of 4-fluorobenzaldehyde with hydroxylamine under controlled conditions. The reaction parameters, such as temperature and solvent choice, play a crucial role in determining the yield and purity of the final product. The resulting compound's structure can be represented as follows:

\text{N 2 4 fluorophenoxy phenyl methylidene}hydroxylamine}

Biological Activity Overview

Research indicates that this compound may possess significant biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The presence of the hydroxylamine group may enhance its interaction with microbial enzymes, potentially inhibiting their function.
  • Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation. The structural features of this compound may contribute to its efficacy against certain cancer types.

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparison with related compounds is useful. The following table summarizes the structural features and biological activities of similar hydroxylamine derivatives:

Compound NameStructural FeaturesBiological Activity
4-FluorophenolSimple phenolic structure with fluorine substitutionAntimicrobial
HydroxylamineBasic hydroxylamine structureAntioxidant
N-(4-Fluorobenzoyl)hydroxylamineBenzoyl derivative with fluorinePotential anticancer activity
2-HydroxybenzaldehydeAldehyde with hydroxyl groupAntimicrobial

The mechanism by which this compound exerts its biological effects is hypothesized to involve:

  • Enzyme Inhibition : Hydroxylamines are known to interact with various enzymes, potentially leading to inhibition of critical metabolic pathways in bacteria and cancer cells.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial and cancerous cells, leading to cell death.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several hydroxylamines, including derivatives similar to this compound. Results indicated that these compounds exhibited significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM for specific strains .
  • Cytotoxicity Against Cancer Cells : Another research project investigated the cytotoxic effects of hydroxylamine derivatives on human leukemia cell lines. The findings demonstrated that certain derivatives had IC50 values lower than 10 μM, indicating potent anticancer properties .
  • Biofilm Inhibition : Compounds with similar structures were tested for their ability to disrupt biofilm formation in pathogenic bacteria. Results showed that some derivatives reduced biofilm mass significantly, suggesting potential applications in treating biofilm-associated infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-{[2-(4-fluorophenoxy)phenyl]methylidene}hydroxylamine, and how can purity be ensured?

  • Methodology : The compound can be synthesized via condensation of 2-(4-fluorophenoxy)benzaldehyde with hydroxylamine hydrochloride in ethanol under reflux (60–70°C) . Purity optimization involves recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Monitor reaction progress via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) and confirm purity by HPLC (C18 column, acetonitrile/water gradient) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : Analyze 1H^1H/13C^{13}C NMR for characteristic signals: imine (C=N) at ~160 ppm, hydroxylamine (-NH-O-) protons as broad singlet (~8–10 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]+^+ (calculated for C13H11FNO2C_{13}H_{11}FNO_2: 240.08 Da).
  • IR : Confirm N-O stretch (~930 cm1^{-1}) and C=N stretch (~1640 cm1^{-1}) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodology : Stability studies show degradation under UV light or acidic conditions. Store in amber vials at –20°C under inert gas (N2_2). Monitor degradation via HPLC over 30 days; use antioxidants (e.g., BHT) to mitigate oxidation of the hydroxylamine group .

Advanced Research Questions

Q. What mechanistic pathways explain its reactivity in oxidation and reduction reactions?

  • Methodology :

  • Oxidation : Reacts with H2_2O2_2 or KMnO4_4 to form nitroso intermediates (confirmed by 15N^{15}N-NMR). Kinetic studies (UV-Vis at 300 nm) show pseudo-first-order dependence on oxidant concentration .
  • Reduction : NaBH4_4 reduces the imine (C=N) to amine (C-N), verified by loss of 13C^{13}C-NMR signal at 160 ppm and emergence of NH2_2 protons (~2.5 ppm) .

Q. How do structural modifications (e.g., fluorophenoxy vs. chlorophenoxy substituents) impact biological activity?

  • Methodology : Compare IC50_{50} values in enzyme inhibition assays (e.g., COX-2). Fluorine’s electron-withdrawing effect enhances binding affinity (Kd_d = 12 nM vs. 45 nM for chloro-analogues) due to improved π-stacking with aromatic residues. Use molecular docking (AutoDock Vina) to validate interactions .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Methodology :

  • Meta-analysis : Normalize data using standardized assay protocols (e.g., MTT cytotoxicity assays at 48 hrs ).
  • SAR Studies : Correlate substituent electronic effects (Hammett σ values) with activity trends. For example, 4-fluorophenoxy derivatives show 3x higher potency than 3-fluoro isomers due to optimal steric alignment .

Experimental Design & Data Analysis

Q. What controls are essential for assessing its cytotoxicity in vitro?

  • Methodology :

  • Positive Control : Cisplatin (IC50_{50} ~1–10 µM).
  • Solvent Control : DMSO (<0.1% v/v).
  • Cell Viability : Use dual staining (Annexin V/PI) to differentiate apoptosis vs. necrosis. Validate results across ≥3 cell lines (e.g., HeLa, MCF-7) .

Q. How to design a kinetic study for its interaction with metalloenzymes?

  • Methodology :

  • Stopped-Flow Spectrophotometry : Monitor chelation with Zn2+^{2+} or Fe3+^{3+} at 450 nm (ligand-to-metal charge transfer).
  • ITC : Measure binding thermodynamics (ΔH, ΔS) for hydroxylamine-metal coordination .

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